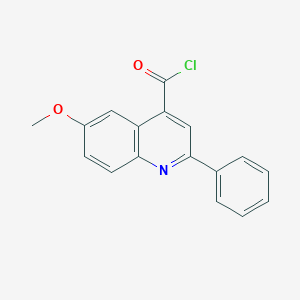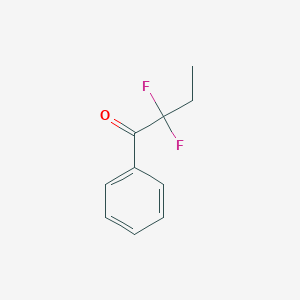
2,2-Difluoro-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-phenylbutan-1-one, also known as 2,2-DFPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound belongs to the class of arylcyclohexylamines and is structurally similar to ketamine, a well-known anesthetic and antidepressant drug.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-phenylbutan-1-one involves the modulation of the NMDA receptor. It has been shown to act as a non-competitive antagonist of the receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding results in the inhibition of the receptor's ion channel, which leads to a decrease in the influx of calcium ions into the cell. This decrease in calcium influx has been shown to have a neuroprotective effect and may be beneficial in the treatment of various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,2-Difluoro-1-phenylbutan-1-one have been studied in various animal models. It has been shown to have a dose-dependent effect on the NMDA receptor, with higher doses resulting in a more pronounced inhibition of the receptor. It has also been shown to have a long half-life in the brain, which may contribute to its sustained effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2-Difluoro-1-phenylbutan-1-one for lab experiments is its high affinity for the NMDA receptor. This makes it a useful tool for studying the role of the receptor in various neurological processes. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2,2-Difluoro-1-phenylbutan-1-one. One area of interest is its potential as a treatment for neurological disorders. Studies have shown that it has a neuroprotective effect and may be beneficial in the treatment of conditions such as Alzheimer's disease and depression. Another area of interest is its role in synaptic plasticity and memory formation. Further research is needed to fully understand the mechanisms underlying these effects and how they can be harnessed for therapeutic purposes.
Conclusion
In conclusion, 2,2-Difluoro-1-phenylbutan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. Its high affinity for the NMDA receptor makes it a useful tool for studying the role of the receptor in various neurological processes. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2,2-Difluoro-1-phenylbutan-1-one involves the reaction of 2,2-difluoro-1-phenylethanol with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to acid hydrolysis to obtain 2,2-Difluoro-1-phenylbutan-1-one. The yield of this synthesis method is reported to be around 40%.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-phenylbutan-1-one has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation. The NMDA receptor is also involved in the development of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
Número CAS |
189619-77-0 |
|---|---|
Nombre del producto |
2,2-Difluoro-1-phenylbutan-1-one |
Fórmula molecular |
C10H10F2O |
Peso molecular |
184.18 g/mol |
Nombre IUPAC |
2,2-difluoro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O/c1-2-10(11,12)9(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clave InChI |
NVPFWBRYRHCQHD-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CC=C1)(F)F |
SMILES canónico |
CCC(C(=O)C1=CC=CC=C1)(F)F |
Sinónimos |
1-Butanone, 2,2-difluoro-1-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



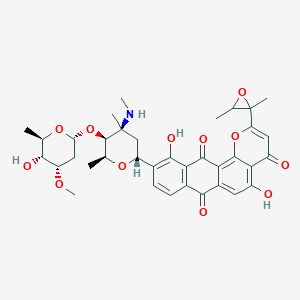
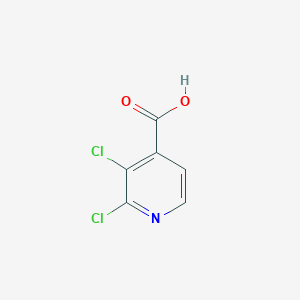
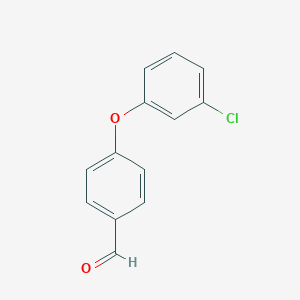
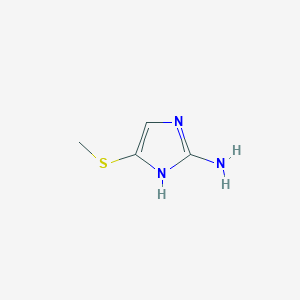
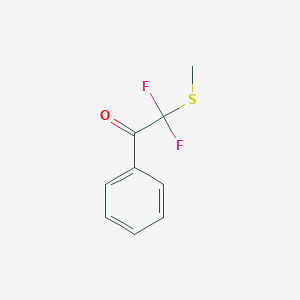

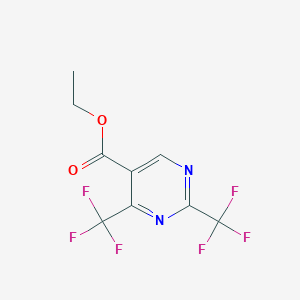
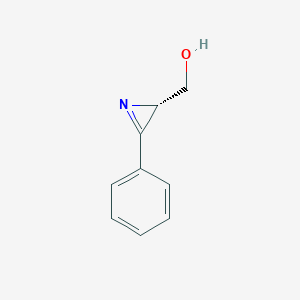
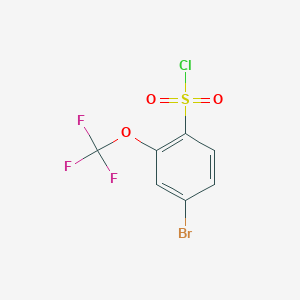
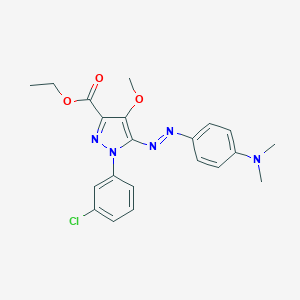

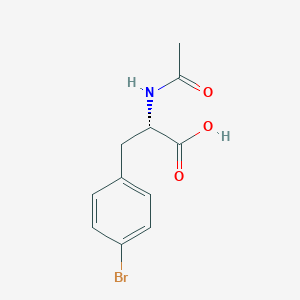
![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
